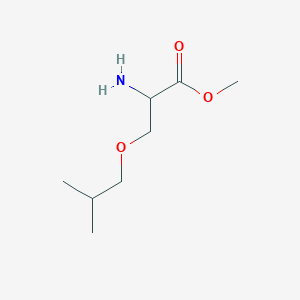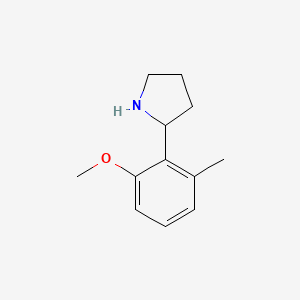
Methyl o-isobutylserinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl o-isobutylserinate is an organic compound with the molecular formula C8H17NO3 It is a methyl ester derivative of o-isobutylserine, an amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl o-isobutylserinate can be synthesized through the esterification of o-isobutylserine with methanol in the presence of an acid catalyst. One common method involves using trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a convenient and efficient route to obtain the methyl ester . The reaction proceeds as follows:
- Dissolve o-isobutylserine in methanol.
- Add trimethylchlorosilane to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Purify the product by removing the solvent and any by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the process can be automated to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl o-isobutylserinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl o-isobutylserinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl o-isobutylserinate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release o-isobutylserine, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butyrate: Another methyl ester with similar chemical properties.
Ethyl lactate: A commonly used ester in various applications.
Methyl methacrylate: Widely used in the production of polymers and resins.
Uniqueness
Methyl o-isobutylserinate is unique due to its specific structure and the presence of the isobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other esters may not be suitable.
Propriétés
Formule moléculaire |
C8H17NO3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
methyl 2-amino-3-(2-methylpropoxy)propanoate |
InChI |
InChI=1S/C8H17NO3/c1-6(2)4-12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |
Clé InChI |
HWUGAXPBGUWGTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)



![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13531618.png)

![tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13531625.png)



